molecular formula C14H19ClN2O2 B250581 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B250581
M. Wt: 282.76 g/mol
InChI Key: ZFUVZMNCRFHSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone, also known as CMPE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CMPE is a synthetic compound that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in antioxidant and anti-inflammatory responses. Additionally, 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has been found to inhibit the replication of herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV).
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, invasion, and metastasis, the inhibition of inflammation, and the inhibition of viral replication. 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to increase the expression of genes involved in antioxidant and anti-inflammatory responses.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has several advantages for lab experiments, including its synthetic accessibility, its potential for the development of new drugs, and its diverse range of biological activities. However, 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone also has limitations, including its limited solubility in aqueous solutions, its potential toxicity, and its lack of selectivity for specific targets.

Future Directions

There are several future directions for research on 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone, including the development of new analogs with improved selectivity and potency, the investigation of its potential for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, and the elucidation of its molecular mechanism of action. Additionally, the development of new methods for the synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone and its analogs may improve its accessibility and potential for drug development.
Conclusion
In conclusion, 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has several advantages for lab experiments, including its potential for the development of new drugs, but also has limitations, including its potential toxicity. There are several future directions for research on 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone, including the development of new analogs and the investigation of its potential for the treatment of other diseases.

Synthesis Methods

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone can be synthesized using various methods, including the reaction of 4-chloro-2-methylphenol with 1-(4-methylpiperazin-1-yl)ethanone in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H19ClN2O2/c1-11-9-12(15)3-4-13(11)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3

InChI Key

ZFUVZMNCRFHSSC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C

Origin of Product

United States

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